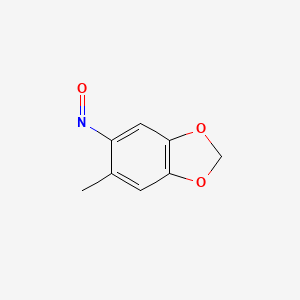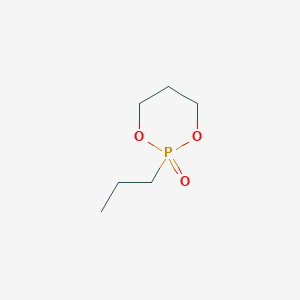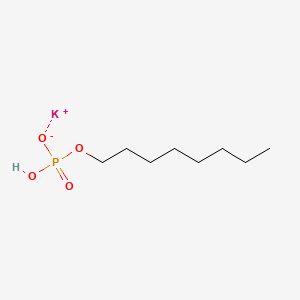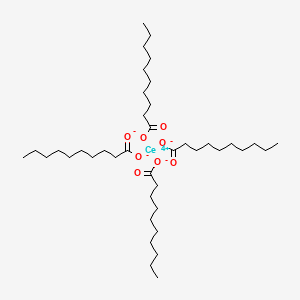
1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one is a chemical compound with the molecular formula C13H15NO2. It is a derivative of pyrrolidinone, featuring a benzoyl group substituted at the fifth position and a methyl group at the first position of the pyrrolidinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with 1-methylpyrrolidin-2-one in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted pyrrolidinones.
Applications De Recherche Scientifique
1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methyl-5-(4-methylbenzoyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The pyrrolidinone ring provides structural stability and enhances the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
- 1-Benzyl-5-methylpyrrolidin-2-one
- 1-Methyl-5-benzoylpyrrolidin-2-one
- 1-Methyl-5-(4-chlorobenzoyl)pyrrolidin-2-one
Comparison: 1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Propriétés
Numéro CAS |
42435-97-2 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
1-methyl-5-(4-methylbenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H15NO2/c1-9-3-5-10(6-4-9)13(16)11-7-8-12(15)14(11)2/h3-6,11H,7-8H2,1-2H3 |
Clé InChI |
FAZNFGVZSSOHQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2CCC(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


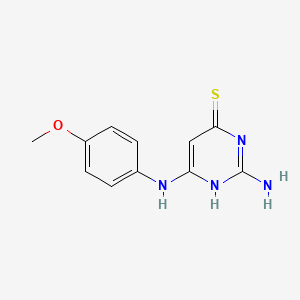

![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)
